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Compound of Interest

Compound Name: Brolamfetamine

Cat. No.: B10761062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-vitro experimental design

and characterization of Brolamfetamine (DOB), a potent psychedelic phenethylamine. The

protocols outlined below are intended to assist researchers in investigating its pharmacological

profile, including receptor binding affinity, functional activity at serotonin receptor subtypes, and

potential cytotoxic effects.

Introduction
Brolamfetamine, also known as 2,5-dimethoxy-4-bromoamphetamine (DOB), is a powerful

psychedelic compound.[1] Its primary mechanism of action involves agonism at serotonin

receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1][2] The psychedelic

effects are predominantly mediated through its activity at the 5-HT2A receptor.[2] Due to its

selectivity for the 5-HT2 receptor subfamily, Brolamfetamine is a valuable tool for scientific

research in this area.[1] The following protocols describe standard in-vitro assays to quantify

the interaction of Brolamfetamine with these receptors and assess its cellular effects.

Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the

described experiments.

Table 1: Receptor Binding Affinity of Brolamfetamine
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Target
Receptor

Radioligand
Brolamfetamin
e Kᵢ (nM)

Reference
Compound

Reference Kᵢ
(nM)

Human 5-HT2A [³H]Ketanserin
Data to be

determined
Ketanserin

Insert known

value

Human 5-HT2B [³H]LSD
Data to be

determined
LSD

Insert known

value

Human 5-HT2C [³H]Mesulergine
Data to be

determined
Mesulergine

Insert known

value

Kᵢ represents the inhibitory constant, indicating the affinity of the ligand for the receptor.

Table 2: Functional Potency and Efficacy of Brolamfetamine

Assay
Type

Target
Receptor

Brolamfet
amine
EC₅₀ (nM)

Brolamfet
amine
Eₘₐₓ (%)

Referenc
e Agonist

Referenc
e EC₅₀
(nM)

Referenc
e Eₘₐₓ
(%)

Calcium

Flux

Human 5-

HT2A

Data to be

determined

Data to be

determined

Serotonin

(5-HT)

Insert

known

value

100

IP-1

Accumulati

on

Human 5-

HT2A

Data to be

determined

Data to be

determined

Serotonin

(5-HT)

Insert

known

value

100

β-Arrestin

Recruitmen

t

Human 5-

HT2A

Data to be

determined

Data to be

determined

Serotonin

(5-HT)

Insert

known

value

100

EC₅₀ represents the half-maximal effective concentration. Eₘₐₓ represents the maximum

response compared to a reference agonist.

Table 3: Cytotoxicity of Brolamfetamine
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Cell Line Assay Type
Brolamfeta
mine LC₅₀
(µM)

Incubation
Time
(hours)

Positive
Control

Positive
Control
LC₅₀ (µM)

HEK293 MTT
Data to be

determined
48 Doxorubicin

Insert known

value

SH-SY5Y MTT
Data to be

determined
48 Doxorubicin

Insert known

value

Primary

Hepatocytes
MTT

Data to be

determined
48

Acetaminoph

en

Insert known

value

LC₅₀ represents the half-maximal lethal concentration.

Experimental Protocols
Receptor Binding Assays
This protocol determines the binding affinity of Brolamfetamine for serotonin 5-HT2A, 5-HT2B,

and 5-HT2C receptors using radioligand displacement.

Materials:

Cell membranes prepared from HEK293 or CHO cells stably expressing the human 5-HT2A,

5-HT2B, or 5-HT2C receptor.

Radioligands: [³H]Ketanserin (for 5-HT2A), [³H]LSD (for 5-HT2B), [³H]Mesulergine (for 5-

HT2C).

Non-labeled competing ligands for non-specific binding determination (e.g., Mianserin for 5-

HT2A/2C, Ritanserin for 5-HT2B).

Brolamfetamine stock solution.

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.5 mM EDTA).

96-well microplates.
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Glass fiber filters.

Scintillation fluid and a scintillation counter.

Procedure:

Prepare serial dilutions of Brolamfetamine in assay buffer.

In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration

near its Kₑ value, and either vehicle, a saturating concentration of a non-labeled competitor

(for non-specific binding), or varying concentrations of Brolamfetamine.

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach

equilibrium.

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a

scintillation counter.

Analyze the data using non-linear regression to determine the IC₅₀ value of

Brolamfetamine.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is

the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays
This assay measures the ability of Brolamfetamine to activate the Gq-coupled 5-HT2A

receptor, leading to an increase in intracellular calcium.[3][4]

Materials:

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

Cell culture medium (e.g., DMEM with 10% FBS).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

96- or 384-well black, clear-bottom microplates.

Brolamfetamine stock solution.

Reference agonist (e.g., Serotonin).

A fluorescence plate reader with an injection system.

Procedure:

Seed the cells into the microplates and allow them to adhere overnight.

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

This typically involves a 1-2 hour incubation.

Prepare serial dilutions of Brolamfetamine and the reference agonist in assay buffer.

Measure the baseline fluorescence of the cells using the plate reader.

Add the Brolamfetamine or reference agonist solutions to the wells and immediately begin

measuring the fluorescence intensity over time.

Determine the peak fluorescence response for each well.

Plot the normalized response against the log concentration of Brolamfetamine to generate

a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

This assay provides a more direct measure of Gq/11 pathway activation by quantifying the

accumulation of a downstream second messenger, inositol monophosphate.[5]

Materials:

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

IP-1 HTRF® Assay Kit (or similar).
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Cell culture medium.

96- or 384-well white microplates.

Brolamfetamine stock solution.

Reference agonist (e.g., Serotonin).

HTRF®-compatible plate reader.

Procedure:

Seed the cells into the microplates and allow them to adhere.

Prepare serial dilutions of Brolamfetamine and the reference agonist.

Incubate the cells with the test compounds for a specified period (e.g., 30-60 minutes) at

37°C.[5]

Lyse the cells and add the HTRF® reagents (IP1-d2 and anti-IP1-cryptate) according to the

kit protocol.

Incubate to allow for the immunoassay to reach equilibrium.

Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620

nm.

Calculate the HTRF® ratio and convert it to IP-1 concentration using a standard curve.

Plot the IP-1 concentration against the log concentration of Brolamfetamine to determine

the EC₅₀ and Eₘₐₓ values.

Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of Brolamfetamine on cell viability by measuring the metabolic

activity of the cells.[6]

Materials:
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Cell lines of interest (e.g., HEK293, SH-SY5Y, primary hepatocytes).

Cell culture medium.

96-well clear microplates.

Brolamfetamine stock solution.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

A microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

Seed the cells into 96-well plates and allow them to adhere.

Treat the cells with serial dilutions of Brolamfetamine for a specified duration (e.g., 48

hours).[7]

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at

37°C, allowing viable cells to convert MTT to formazan crystals.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance of each well at ~570 nm.

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Plot the percentage of viability against the log concentration of Brolamfetamine to

determine the LC₅₀ value.

Mandatory Visualizations
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Caption: 5-HT2A Receptor Signaling Pathways Activated by Brolamfetamine.
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Caption: Experimental Workflow for the Calcium Flux Assay.
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Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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